molecular formula C10H11Br B100662 4-(4-Bromophenyl)-1-butene CAS No. 15451-32-8

4-(4-Bromophenyl)-1-butene

Cat. No.: B100662
CAS No.: 15451-32-8
M. Wt: 211.1 g/mol
InChI Key: QDNBBDYPPSSRTB-UHFFFAOYSA-N
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Description

4-(4-Bromophenyl)-1-butene: is an organic compound that belongs to the class of brominated alkenes It consists of a butene chain with a bromophenyl group attached to the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Bromophenyl)-1-butene can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction . This reaction typically uses a palladium catalyst to couple a 4-bromophenylboronic acid with 1-bromo-1-butene under basic conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the bromination of 4-phenyl-1-butene . This process uses bromine or a bromine-containing reagent in the presence of a catalyst to selectively brominate the phenyl ring . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Chemical Reactions Analysis

Types of Reactions: 4-(4-Bromophenyl)-1-butene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The butene chain can be oxidized to form corresponding alcohols or ketones.

    Reduction Reactions: The double bond in the butene chain can be reduced to form the corresponding alkane.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.

Major Products:

    Substitution: Products include 4-(4-substituted phenyl)-1-butene derivatives.

    Oxidation: Products include 4-(4-bromophenyl)-1-butanol or 4-(4-bromophenyl)-2-butanone.

    Reduction: The major product is 4-(4-bromophenyl)butane.

Scientific Research Applications

Chemistry: 4-(4-Bromophenyl)-1-butene is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules through further functionalization reactions .

Biology and Medicine: This compound is investigated for its potential biological activities. Derivatives of this compound have shown promise as antimicrobial and anticancer agents .

Industry: In the agrochemical industry, this compound is used as a precursor for the synthesis of herbicides and pesticides. Its derivatives are also explored for their potential use in material science applications .

Comparison with Similar Compounds

Uniqueness: 4-(4-Bromophenyl)-1-butene is unique due to its butene chain, which provides distinct reactivity and potential for further functionalization. Its structure allows for a variety of chemical modifications, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-bromo-4-but-3-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-2-3-4-9-5-7-10(11)8-6-9/h2,5-8H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDNBBDYPPSSRTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00442426
Record name 4-(4-Bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15451-32-8
Record name 4-(4-Bromophenyl)-1-butene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00442426
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 2M solution of allylmagnesium chloride in THF (24 mL, 48.00 mmol, 1.5 equiv) at 0° C. was added, under an atmosphere of N2, 4-bromobenzyl bromide (8.00 g, 32.01 mmol, 1.0 equiv) neat in 10 portions over a period of 5 min. The mixture was stirred for 1 h at 0° C. and then at rt for 28 h. The mixture was carefully quenched with water (100 mL) and then extracted with ethyl acetate (3×150 mL). The combined extracts were washed with brine (2×50 mL), dried over anhydrous Na2SO4, and concentrated. High-vacuum drying gave 11a (6.51 g, 30.84 mmol, 96%) as a clear oil: Rf=0.94 (ethyl acetate); 1H NMR (400 MHz, CDCl3): δ 2.32-2.38 (m, 2H), 2.67 (t, J=7.8 Hz, 2H), 4.98-5.06 (m, 2H), 5.78-5.86 (m, 1H), 7.06 (d, J=8.4 Hz, 2H), 7.40 (d, J=8.4 Hz, 2H); 13C NMR (100 MHz, CDCl3): δ 34.9, 35.4, 115.4, 119.7, 130.4, 131.5, 137.7, 140.9; HRMS (EI) Calcd. for C10H11Br: 210.0044 (M+). Found: 210.0053.
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24 mL
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8 g
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96%

Synthesis routes and methods II

Procedure details

A 250 ml two-necked round-bottom flask, equipped with an additional funnel and condenser, was charged with 4-bromo-benzyl bromide (20.0 g, 80 mmol) in 50 ml dry ether at 0° C. ice bath for 10 min. The allylmagnesium chloride (48.0 ml of a 2.0 M solution in ether, 96 mmol) was added dropwisely via an additional funnel over a period of 30 min at 0° C. Subsequently, the mixture was stirred at room temperature for 2 h and refluxed for another 3 h. The reaction was monitored by TLC analysis. After the starting material disappeared, the reaction was quenched by water and transferred to a separation funnel. The organic layer was washed with brine, dried over anhydrous MgSO4, and then concentrated under vacuum to yield a yellow crude liquid. The product was purified by Kugelrhor distillation to obtain the final product as a transparent liquid (14.10 g, 83%), whose 1H and 13C NMR spectra matched with the earlier reported literature data [7].
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50 mL
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83%

Synthesis routes and methods III

Procedure details

The synthesis starts from the inexpensive, commercially available starting materials 4-bromobenzyl bromide and allylmagnesium chloride (solution in THF). Alkylation of allylmagnesium chloride by 4-bromobenzyl bromide in THF gave 4-(4-bromophenyl)-1-butene (11a) in 96% yield (8-gram scale); the product was easily isolated by extraction with ethyl acetate. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the alkene 11a was converted into (±)-4-(4-bromophenyl)-1,2-epoxybutane (12a) using peracetic acid-sodium acetate in methylene chloride; the clean product was easily isolated (in 98% yield at 10-gram scale) by extraction with methylene chloride. Following the general procedure of Walker (Walker, K. A. M.; Burton, P. M.; Swinney, D. C., Eur. Patent 0 492 474 B1, Mar. 5, 1997), the nucleophilic ring-opening of the epoxide 12a led to the desired product (±)-4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanol (13a); in our modification, the solid product was easily precipitated from the reaction mixture with water and collected by filtration (the excess of imidazole is simply washed away with water leaving the pure product in 84% yield). In our original synthetic route, we oxidized such imidazole-alcohol derivatives using Swern-oxidation conditions. An improvement to the Swern-oxidation procedure for the oxidation of secondary alcohols (such as 13a) was also accomplished. In particular, we wanted to circumvent the use of large quantities of anhydrous halogenated solvent and also the cumbersome external cooling conditions. After much experimentation, we managed to successfully replace the typical Swern conditions (DMSO-oxalyl chloride in CH2Cl2 at −78° C.) with those of another DMSO-based oxidation procedure utilizing DMSO-P2O5 at room temperature. Thus, the imidazole-alcohol 13a (equivalent to the free base form of QC-79) was oxidized using this procedure to give 4-(4-bromophenyl)-1-(1H-imidazol-1-yl)-2-butanone (5c) in 88% yield; the solid product was easily precipitated from the reaction mixture using an aqueous solution of potassium carbonate, and collected by filtration (the excess of DMSO and potassium phosphate salts are simply washed away with water leaving the pure product). The imidazole-ketone 5c obtained from this method can be used to form the imidazole-dioxolane QC-56 by the acid-catalyzed ketal formation reaction (ethylene glycol, p-TsOH.H2O, toluene) already described in section I.II step (d,e). The advantage of this large-scale synthetic route is the high-yielding reactions in combination with the simple isolation of products in relatively pure form, avoiding the numerous distillations [helpful in the purification of 3c] and chromatographic separations of our original synthetic route.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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